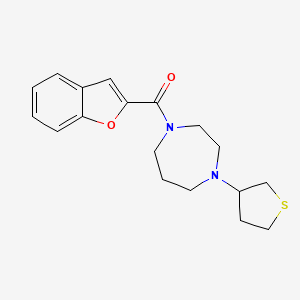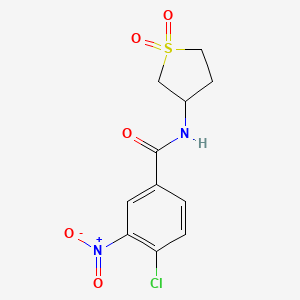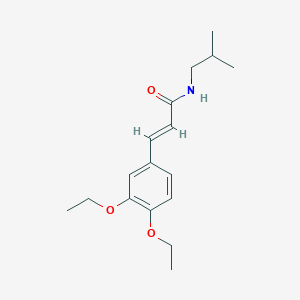![molecular formula C17H19FN6O2S B2617411 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide CAS No. 1173257-64-1](/img/structure/B2617411.png)
4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide is an intricate chemical compound characterized by a distinctive structure featuring a fluorinated aromatic ring, pyrazolopyrimidine moiety, and a pyrrolidinyl group. It has garnered interest in various scientific fields due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide typically involves a multi-step synthetic route:
Formation of the Pyrazolopyrimidine Core: This step generally starts with the cyclization of appropriate precursors under reflux conditions with solvents like ethanol or dimethylformamide (DMF). Catalysts such as triethylamine may be used to facilitate the cyclization.
Introduction of the Pyrrolidinyl Group: This group is usually introduced through nucleophilic substitution reactions, where the pyrazolopyrimidine intermediate reacts with pyrrolidine in a polar solvent like DMF.
Attachment of the Benzenesulfonamide Group: The final step involves the sulfonylation reaction where the intermediate is treated with a sulfonyl chloride derivative under basic conditions (using bases like pyridine or triethylamine) to yield the final product.
Industrial Production Methods: Scaling up the production requires optimization of each synthetic step to ensure high yield and purity. Methods such as continuous flow chemistry might be employed to maintain consistent reaction conditions. Industrial setups also need to consider the recycling of solvents and safe handling of reagents.
Chemical Reactions Analysis
Types of Reactions: 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: The aromatic nitro groups, if present, can be reduced using agents like palladium on carbon (Pd/C) under hydrogen atmosphere, yielding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the fluorinated benzene ring, where the fluorine can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions: Reagents such as sodium hydride (NaH) for deprotonation and organolithium reagents for nucleophilic attacks are commonly employed. Reactions are typically conducted under inert atmospheres (nitrogen or argon) to prevent unwanted side reactions.
Major Products Formed: The major products formed from these reactions often include derivatives with altered functional groups, which could enhance or modify the pharmacological properties of the original compound.
Scientific Research Applications
In Chemistry: In the realm of synthetic organic chemistry, 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide serves as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure offers opportunities to explore new chemical reactivity patterns and synthetic methodologies.
In Biology and Medicine: In biological research, this compound has been studied for its potential as a kinase inhibitor. It has shown promise in inhibiting specific enzymes involved in cancer cell proliferation. Due to its ability to modulate biochemical pathways, it's also being explored for therapeutic uses in treating inflammatory diseases and neurological disorders.
In Industry: In industrial settings, derivatives of this compound are investigated for their utility in developing new materials, including polymers and coatings that require specific chemical resistance properties.
Mechanism of Action
The exact mechanism by which 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as kinases. By binding to the ATP-binding site of these enzymes, it can inhibit their activity, leading to downstream effects on cell signaling pathways, ultimately affecting cell growth and survival.
Comparison with Similar Compounds
When compared to other pyrazolopyrimidine derivatives, this compound's fluorinated benzene ring and pyrrolidinyl group offer unique pharmacokinetic and pharmacodynamic properties. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine analogs: These share a common core structure but differ in their substituents, leading to varying biological activities.
Sulfonamide derivatives: Known for their antimicrobial properties, these compounds differ mainly in the nature of their aromatic substitutions.
Each of these compounds has unique attributes that influence their suitability for different scientific and industrial applications.
Whew, that's quite the chemical journey! Hope you found this as fascinating as a new synthetic pathway. Anything else you'd like to dive into?
Properties
IUPAC Name |
4-fluoro-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O2S/c18-13-3-5-14(6-4-13)27(25,26)22-7-10-24-17-15(11-21-24)16(19-12-20-17)23-8-1-2-9-23/h3-6,11-12,22H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGYFMPTFSKZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dimethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2617328.png)
![(2S)-2-[(2R,3S,7R,8R,8aS)-2,3,4'-trihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]-3-methylbutanoic acid](/img/structure/B2617330.png)
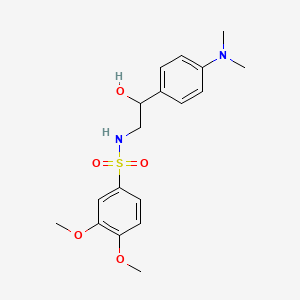
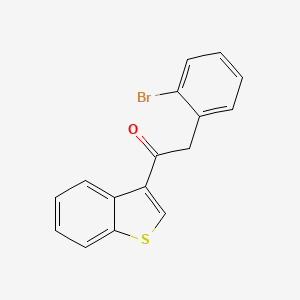
![{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2617333.png)

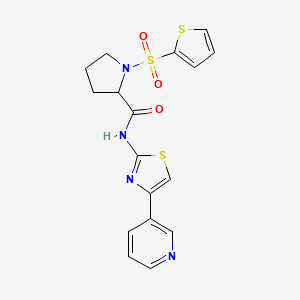
![3-benzyl-5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2617340.png)
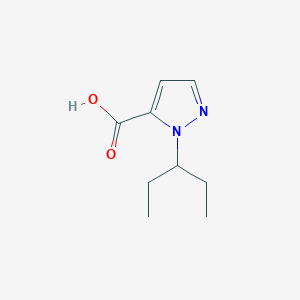
![4-(4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B2617343.png)
![1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone](/img/structure/B2617346.png)
